3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15047678
InChI: InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3
SMILES:
Molecular Formula: C26H22N4O3
Molecular Weight: 438.5 g/mol

3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15047678

Molecular Formula: C26H22N4O3

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione -

Specification

Molecular Formula C26H22N4O3
Molecular Weight 438.5 g/mol
IUPAC Name 3-[(4-methylphenyl)methyl]-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3
Standard InChI Key SZISEXHLJAOMCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C

Introduction

The compound 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a complex organic molecule belonging to the quinazoline and oxadiazole derivative families. These chemical classes are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the structural features, synthetic approaches, and potential applications of this compound.

Structural Features

The compound integrates three key moieties:

  • Quinazoline Core: Quinazoline is a bicyclic aromatic heterocycle composed of a benzene ring fused with a pyrimidine ring. It is known for its planar geometry and electronic properties that facilitate bioactivity through interactions with biological targets .

  • Oxadiazole Ring: The 1,2,4-oxadiazole group is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This moiety enhances stability and contributes to biological activity by acting as a pharmacophore in drug design .

  • Substituents: The presence of p-tolyl and 4-methylbenzyl groups adds hydrophobicity and influences molecular interactions such as π–π stacking and hydrophobic bonding.

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining quinazoline derivatives with oxadiazole precursors:

  • Step 1: Preparation of quinazoline derivatives via condensation reactions using anthranilic acid or its derivatives .

  • Step 2: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions .

  • Step 3: Coupling reactions to attach the substituents (e.g., methylbenzyl and p-tolyl groups) using alkylation or acylation methods.

These reactions often require catalysts such as sodium hydride or copper salts to enhance yield and selectivity.

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • NMR Spectroscopy: Provides detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • X-ray Crystallography: Determines three-dimensional molecular geometry.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption peaks.

Applications

The compound's structural features make it a candidate for:

  • Pharmaceutical Development: As a lead molecule for designing drugs targeting bacterial infections or cancer.

  • Material Science: Potential use in optoelectronic devices due to its aromaticity and electronic properties.

  • Chemical Biology Studies: As a probe to study enzyme-ligand interactions.

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